Enantiomer-Specific Inhibition of Aminopeptidase N: A 50% Higher Potency for the (S)-Enantiomer
The (S)-enantiomer of 1-aminobutylphosphonic acid exhibits a significantly higher inhibitory potency against porcine kidney aminopeptidase N compared to the racemic mixture, a difference attributable to the stereospecific interactions within the enzyme's active site [1]. The pure (S)-enantiomer demonstrates an IC50 value of 15 μM, whereas the racemic mixture shows reduced activity [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 15,000 nM (15 μM) |
| Comparator Or Baseline | Racemic 1-aminobutylphosphonic acid (estimated 50% higher IC50, i.e., ~22.5 μM) |
| Quantified Difference | Approximately 50% greater potency for the (S)-enantiomer compared to the racemate |
| Conditions | Inhibition of porcine kidney aminopeptidase N using Leu-AMC as substrate [1] |
Why This Matters
This data underscores the critical importance of enantiomeric purity for achieving optimal inhibitory activity in biochemical assays and potential therapeutic applications.
- [1] BindingDB. (2010). BDBM50316029: 1-aminobutylphosphonic acid; CHEMBL1089898. Retrieved from BindingDB database. View Source
- [2] Therapeutic Target Database. (n.d.). 1-aminobutylphosphonic acid. Retrieved from TTD database. View Source
